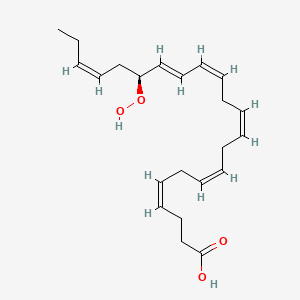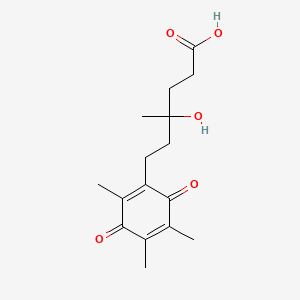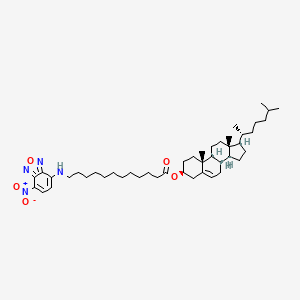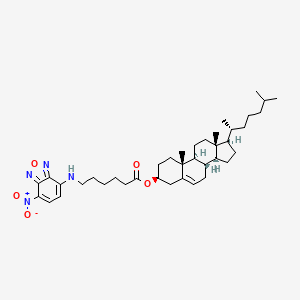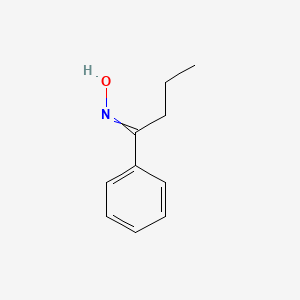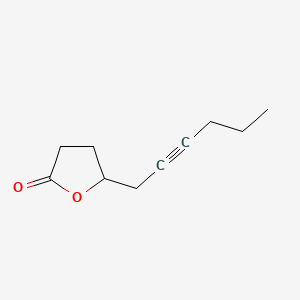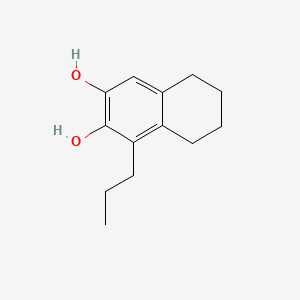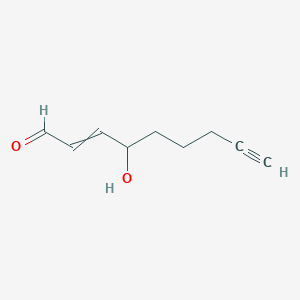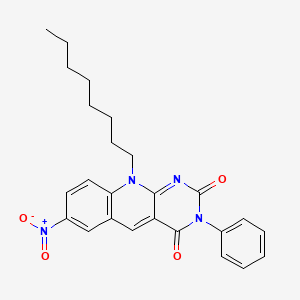
CAY10625
Vue d'ensemble
Description
Applications De Recherche Scientifique
CAY10625 has several scientific research applications, particularly in the fields of cancer research and cell biology. It is used to study the role of survivin in cell survival and apoptosis. By inhibiting the interaction between survivin and Smac/DIABLO, this compound sensitizes cells to apoptosis, making it a valuable tool for studying cancer cell death mechanisms .
Mécanisme D'action
Target of Action
The primary target of CAY10625 is the interaction between survivin and the apoptosis-promoting protein Smac/DIABLO . Survivin is a cellular protein that plays a crucial role in cell survival by interacting with and inhibiting the apoptotic function of several proteins .
Mode of Action
This compound acts as an antagonist of the interaction between survivin and Smac/DIABLO . It exhibits an IC50 value of 2.2 µM, indicating its potency in inhibiting this interaction . It also inhibits the interaction of survivin with INCENP, albeit less effectively, with an IC50 value of 20 µM .
Biochemical Pathways
The inhibition of the survivin-Smac/DIABLO interaction by this compound affects the apoptotic pathway . By blocking this interaction, this compound can sensitize cells to the induction of apoptosis . This means that the compound can enhance the cell’s response to apoptotic stimuli, leading to increased cell death .
Pharmacokinetics
It is noted that the compound iscell-permeable , which suggests it can readily cross cell membranes and exert its effects within the cell.
Result of Action
The primary result of this compound’s action is the sensitization of cells to the induction of apoptosis . This is particularly relevant in the context of cancer cells, where the inhibition of apoptosis is a common survival strategy. By promoting apoptosis, this compound could potentially contribute to the death of cancer cells .
Analyse Biochimique
Biochemical Properties
CAY10625 plays a crucial role in biochemical reactions, particularly those involving survivin, a cellular protein implicated in cell survival . It interacts with survivin and inhibits its apoptotic function . The nature of this interaction is antagonistic, with this compound exhibiting an IC50 value of 2.2 µM .
Cellular Effects
The effects of 7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione on various types of cells and cellular processes are profound. It influences cell function by sensitizing cells to the induction of apoptosis by doxorubicin . This implies that this compound may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as survivin . It acts as an antagonist, inhibiting the interaction of survivin with INCENP less effectively with an IC50 value of 20 μM . These interactions can lead to changes in gene expression and potentially influence enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
Given its role in sensitizing cells to the induction of apoptosis, it is plausible that it may have long-term effects on cellular function .
Metabolic Pathways
Given its interaction with survivin, it is likely that it may be involved in pathways related to cell survival and apoptosis .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du CAY10625 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylformamide (DMF) et le diméthylsulfoxyde (DMSO), à des températures allant de la température ambiante aux conditions de reflux .
Méthodes de production industrielle
La production industrielle du this compound impliquerait probablement une optimisation de la voie de synthèse afin de maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, qui permettent un meilleur contrôle des conditions réactionnelles et une meilleure évolutivité. Des méthodes de purification telles que la recristallisation et la chromatographie seraient employées pour garantir que le produit final répond aux spécifications requises .
Analyse Des Réactions Chimiques
Types de réactions
CAY10625 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amino dans des conditions appropriées.
Substitution : Le groupe phényle peut subir des réactions de substitution électrophile aromatique.
Hydrolyse : Le composé peut être hydrolysé en milieu acide ou basique pour donner l'acide carboxylique correspondant.
Réactifs et conditions courants
Oxydation : Les réactifs courants incluent l'hydrogène gazeux avec un catalyseur au palladium.
Substitution : Réactifs tels que le brome ou le chlore en présence d'un catalyseur acide de Lewis.
Hydrolyse : Acides forts comme l'acide chlorhydrique ou bases fortes comme l'hydroxyde de sodium.
Principaux produits
Réduction : Le principal produit est le dérivé aminé correspondant.
Substitution : Les produits comprennent des dérivés halogénés.
Hydrolyse : Le principal produit est l'acide carboxylique correspondant.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la recherche sur le cancer et de la biologie cellulaire. Il est utilisé pour étudier le rôle de la survivine dans la survie cellulaire et l'apoptose. En inhibant l'interaction entre la survivine et Smac/DIABLO, this compound sensibilise les cellules à l'apoptose, ce qui en fait un outil précieux pour étudier les mécanismes de mort cellulaire cancéreuse .
Mécanisme d'action
This compound exerce ses effets en se liant à la survivine et en empêchant son interaction avec Smac/DIABLO. Cette inhibition perturbe la fonction anti-apoptotique de la survivine, conduisant à l'activation de la caspase-3 et de la caspase-7, qui sont des enzymes clés de la voie de l'apoptose. Le composé inhibe également l'interaction de la survivine avec INCENP, bien que moins efficacement .
Comparaison Avec Des Composés Similaires
CAY10625 est unique dans sa capacité à cibler spécifiquement l'interaction survivine-Smac/DIABLO. Des composés similaires comprennent :
YM155 : Un autre inhibiteur de la survivine, mais avec un mécanisme d'action différent.
Embelin : Un produit naturel qui inhibe la survivine, mais qui cible également d'autres protéines.
This compound se distingue par sa spécificité et sa puissance dans l'inhibition de l'interaction survivine-Smac/DIABLO, ce qui en fait un outil précieux pour la recherche sur l'apoptose et la thérapie anticancéreuse .
Propriétés
IUPAC Name |
7-nitro-10-octyl-3-phenylpyrimido[4,5-b]quinoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-2-3-4-5-6-10-15-27-22-14-13-20(29(32)33)16-18(22)17-21-23(27)26-25(31)28(24(21)30)19-11-8-7-9-12-19/h7-9,11-14,16-17H,2-6,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGABGXIVKDUNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C3C1=NC(=O)N(C3=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30658255 | |
| Record name | 7-Nitro-10-octyl-3-phenylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137346-42-0 | |
| Record name | 7-Nitro-10-octyl-3-phenylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



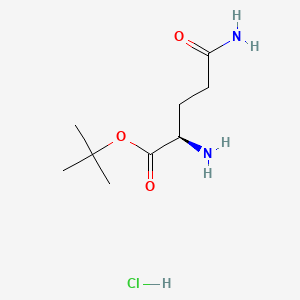

![4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)
